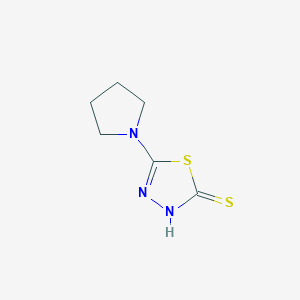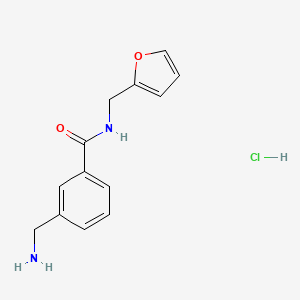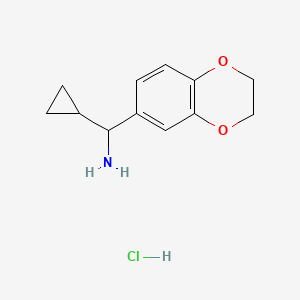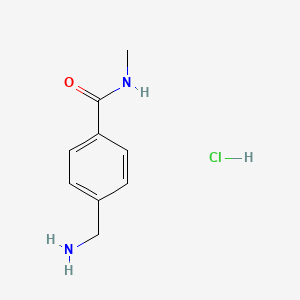
5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol
Overview
Description
“5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol” is a compound that contains a pyrrolidine ring and a thiadiazole ring. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . Thiadiazole is a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .
Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, provides increased three-dimensional coverage .
Chemical Reactions Analysis
Pyrrolidine derivatives are known to undergo various chemical reactions. For example, they can participate in Leuckart–Wallach and Mannich reactions and can be readily converted into an enamine .
Scientific Research Applications
Medicinal Chemistry and Drug Design
The pyrrolidine ring, a core component of 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol, is widely used in medicinal chemistry due to its versatility in drug design . It contributes to the stereochemistry of molecules and allows for efficient exploration of pharmacophore space . This compound can be used to synthesize selective androgen receptor modulators (SARMs), optimizing structures for better pharmacokinetic profiles .
Agriculture and Pest Control
In agriculture, this compound’s derivatives could be explored for their potential use in pest control. The pyrrolidine ring’s presence in various bioactive molecules suggests that it could be synthesized into compounds with pesticidal properties .
Material Science
The structural diversity offered by the pyrrolidine ring makes it a candidate for developing new materials with unique properties. Its derivatives could be used in creating novel polymers or coatings with enhanced durability or specific functionalities .
Environmental Science
Derivatives of 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol may be investigated for environmental applications, such as the development of sensors for pollutants or the synthesis of compounds that can aid in environmental remediation processes .
Biochemistry
In biochemistry, this compound can be utilized to study enzyme-substrate interactions or to develop inhibitors for specific biochemical pathways. Its derivatives may also serve as markers or probes in various biochemical assays .
Pharmacology
The pyrrolidine core is essential in pharmacology, where it is used to develop molecules with a wide range of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects . Research into 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol could lead to the discovery of new therapeutic agents with diverse pharmacological profiles .
properties
IUPAC Name |
5-pyrrolidin-1-yl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S2/c10-6-8-7-5(11-6)9-3-1-2-4-9/h1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJHGTCUTANFKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B1522108.png)
![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1522110.png)




![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1522117.png)






![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1522126.png)